molecular formula C11H7F2N B15243775 5-Fluoro-2-(3-fluorophenyl)pyridine

5-Fluoro-2-(3-fluorophenyl)pyridine

Cat. No.: B15243775
M. Wt: 191.18 g/mol
InChI Key: PXNDZQWFXLVPBV-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-fluorophenyl)pyridine is a fluorinated pyridine derivative featuring a fluorine atom at the 5-position of the pyridine ring and a 3-fluorophenyl substituent at the 2-position. This compound is of interest in medicinal chemistry due to the electron-withdrawing effects of fluorine, which can enhance metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name

5-fluoro-2-(3-fluorophenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2N/c12-9-3-1-2-8(6-9)11-5-4-10(13)7-14-11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNDZQWFXLVPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2,3,5-trichloropyridine with potassium fluoride in dimethylformamide at elevated temperatures to yield 5-chloro-2,3-difluoropyridine . This intermediate can then be further reacted with appropriate reagents to introduce the 3-fluorophenyl group.

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale reactions using efficient fluorinating agents and catalysts. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in the industrial synthesis of fluorinated aromatic compounds .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-fluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and molecular properties of 5-fluoro-2-(3-fluorophenyl)pyridine with its analogs:

Compound Name Substituents (Pyridine Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Activities References
This compound 5-F, 2-(3-fluorophenyl) C₁₁H₇F₂N 207.17 Not explicitly reported N/A
2-Fluoro-5-(4-fluorophenyl)pyridine 2-F, 5-(4-fluorophenyl) C₁₁H₇F₂N 207.17 Precursor for biological studies
5-(3-Fluorophenyl)-2-methylpyridine 2-CH₃, 5-(3-fluorophenyl) C₁₂H₁₀FN 201.22 Synthetic intermediate
5-Fluoro-2-(oxetan-3-yl)pyridine 5-F, 2-(oxetan-3-yl) C₈H₈FNO 169.15 Intermediate in nickel-catalyzed synthesis
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine 3-F, 2-CH₃, 6-(5-Cl-2-CF₃-C₆H₃) C₁₃H₉ClF₄N 305.67 Anticancer research (structural analog)

Key Observations :

  • Fluorine Positioning : Fluorine at the pyridine 5-position (as in the target compound) is less common than at the 2- or 3-positions in the literature. The 3-fluorophenyl group introduces steric and electronic effects distinct from para-substituted analogs (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine) .
Imaging and CNS Targeting
  • Fluorine-18-FPH (): A fluorinated pyridine analog used for PET imaging of nicotinic acetylcholine receptors (nAChRs).
Anticancer and Antiviral Activity
  • 5-Halogeno-FddUrd Analogs (): Fluorinated pyrimidine derivatives like 3'-fluoro-2',3'-dideoxyuridine exhibit potent anti-HIV activity.
  • FdUrd-C8 in Lipiodol (): Lipophilic prodrugs of fluorinated pyrimidines show targeted hepatic anticancer effects. The lipophilicity of this compound’s fluorophenyl group may similarly enhance tissue-specific delivery .
Toxicity Profiles
  • Fluorouracil Derivatives (): Gastrointestinal toxicity in fluoropyrimidines is linked to RNA incorporation. Pyridine derivatives like the target compound may avoid this mechanism due to structural differences, though fluorine’s metabolic stability could pose unique risks .

Biological Activity

5-Fluoro-2-(3-fluorophenyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities, including:

  • Anticancer Activity : Research has shown that compounds similar to this compound demonstrate potent inhibition against various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range .
  • Antimicrobial Properties : The compound has been noted for its potential antibacterial effects, similar to other fluorinated compounds .
  • Neurological Effects : Investigations into its interaction with metabotropic glutamate receptors (mGlu) suggest potential applications in treating neurological disorders such as anxiety and addiction .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several pathways have been identified:

  • Cell Proliferation Inhibition : The compound's ability to inhibit cell proliferation appears to involve the release of active metabolites that interfere with nucleic acid synthesis .
  • Receptor Modulation : Its interaction with mGlu receptors suggests a role as a negative allosteric modulator, potentially influencing neurotransmitter signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound or related compounds:

  • A study demonstrated that fluorinated pyridines could inhibit L1210 cell proliferation effectively, indicating their potential as anticancer agents .
  • Another investigation focused on the structure-activity relationships (SAR) of related compounds, revealing that modifications in the fluorination pattern can significantly influence biological activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Characteristics
5-Fluoro-2-pyridinamineC5H6F2NExhibits antibacterial properties
4-Fluoro-3-(trifluoromethyl)anilineC7H4F4NKnown for anticancer activity
2-Fluoro-4-(trifluoromethyl)anilineC7H4F4NUsed in agricultural applications

The dual fluorination pattern and specific substitution on the pyridine ring of this compound may enhance its biological activity compared to others in this table.

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